molecular formula C10H13N3O2S B5867484 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide

2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide

Cat. No.: B5867484
M. Wt: 239.30 g/mol
InChI Key: YBSZTRGZOFGVRW-UHFFFAOYSA-N
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Description

2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a hydroxyphenyl group, an acetyl group, and a methylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide typically involves the reaction of 4-hydroxyphenylacetic acid with N-methylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-hydroxyphenyl)acetyl]hydrazinecarbothioamide
  • N-methylhydrazinecarbothioamide
  • 4-hydroxyphenylacetic acid derivatives

Uniqueness

2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is unique due to the combination of its hydroxyphenyl, acetyl, and methylhydrazinecarbothioamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the hydroxyphenyl group enhances its potential for biological activity, while the methylhydrazinecarbothioamide moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

1-[[2-(4-hydroxyphenyl)acetyl]amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H,12,15)(H2,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSZTRGZOFGVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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